molecular formula C11H14 B085501 5-Phenyl-1-pentene CAS No. 1075-74-7

5-Phenyl-1-pentene

Cat. No.: B085501
CAS No.: 1075-74-7
M. Wt: 146.23 g/mol
InChI Key: RURREWSZSUQSNB-UHFFFAOYSA-N
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Description

5-Phenyl-1-pentene is an organic compound with the molecular formula C11H14. It is a member of the class of compounds known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by a phenyl group attached to the fifth carbon of a pentene chain. It is used in various chemical reactions and has applications in organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenyl-1-pentene can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with 1-pentene. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction proceeds as follows:

C6H5MgBr+CH2=CH(CH2)3BrC6H5CH2(CH2)3CH=CH2+MgBr2\text{C}_6\text{H}_5\text{MgBr} + \text{CH}_2=\text{CH}(\text{CH}_2)_3\text{Br} \rightarrow \text{C}_6\text{H}_5\text{CH}_2(\text{CH}_2)_3\text{CH}=\text{CH}_2 + \text{MgBr}_2 C6​H5​MgBr+CH2​=CH(CH2​)3​Br→C6​H5​CH2​(CH2​)3​CH=CH2​+MgBr2​

Another method involves the catalytic hydrogenation of 5-phenyl-1-pentyne using a palladium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-pentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound using a palladium catalyst results in the formation of 5-phenylpentane.

    Substitution: The compound can undergo halogenation reactions, where the double bond reacts with halogens like bromine or chlorine to form dihalogenated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas.

    Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products

    Oxidation: Phenylpentanoic acid.

    Reduction: 5-Phenylpentane.

    Substitution: 5,5-Dibromo-1-pentene.

Scientific Research Applications

5-Phenyl-1-pentene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Pharmaceuticals: It serves as a building block for the synthesis of drugs and other bioactive molecules.

    Catalysis: this compound is used in catalytic studies to understand reaction mechanisms and develop new catalytic processes.

Mechanism of Action

The mechanism of action of 5-Phenyl-1-pentene depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the compound adsorbs onto the surface of the palladium catalyst, where hydrogen atoms are added to the double bond, resulting in the formation of 5-phenylpentane. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1-pentene: Similar structure but with the phenyl group attached to the first carbon.

    5-Phenyl-1-pentyne: Contains a triple bond instead of a double bond.

    4-Phenyl-1-butene: Shorter carbon chain with the phenyl group attached to the fourth carbon.

Uniqueness

5-Phenyl-1-pentene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its position of the phenyl group and the double bond makes it a versatile intermediate in organic synthesis. The compound’s reactivity and stability also make it valuable in industrial applications and scientific research.

Properties

IUPAC Name

pent-4-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2,4,6-7,9-10H,1,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURREWSZSUQSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333744
Record name 5-Phenyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-74-7
Record name 5-Phenyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of phenethyl magnesium bromide (prepared from 25 g, 0.135 mol of phenethyl bromide and excess magnesium turnings) in anhydrous tetrahydrofuran (50 ml) was added to a stirred solution of allyl bromide (16.34 g, 0.135 mol) in anhydrous tetrahydrofuran (150 ml) at room temperature and under an atmosphere of dry nitrogen. The mixture was stirred at room temperature for 3 hours and the solvent was then evaporated off under reduced pressure and the residue was dissolved in ethyl acetate. The solution was washed with a saturated aqueous solution of ammonium chloride and the solvent was evaporated off under reduced pressure to give an oil which was distilled to give 5-phenylpent-1-ene as a colourless oil (b.p. 40° C., 0.5 mm, Hg).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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